Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)-

Descripción general

Descripción

Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its unique structure, which combines a phenyl group and a triazole ring, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- typically involves the reaction of phenylhydrazine with acetic anhydride to form 1-phenyl-1H-1,2,4-triazole. This intermediate is then reacted with acetyl chloride to yield the final product. The reaction conditions usually require a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product .

Análisis De Reacciones Químicas

Reaction Mechanism:

-

Base-mediated deprotonation : A base (e.g., cesium carbonate or triethylamine) deprotonates the triazole, enhancing its nucleophilicity.

-

Nucleophilic attack : The triazole's nitrogen attacks the α-carbon of 2-bromo-1-phenylethanone, displacing bromide and forming the target compound .

Conditions and Yields:

| Reactants | Base/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 1H-1,2,4-triazole + 2-bromo-1-phenylethanone | Cs₂CO₃/DMF | RT, 24 h | 61% | |

| 1H-1,2,4-triazole + 2-bromo-1-phenylethanone | Triethylamine/acetone | Reflux | 50% |

Key Notes :

-

Tautomerism in triazole precursors (e.g., thiol vs. thione forms) influences alkylation site selectivity .

-

Crystallization from ethanol or acetone yields pure product as colorless crystals .

Reduction of the Ketone Group

The ethanone moiety can undergo reduction to form secondary alcohols, expanding its utility in synthetic pathways.

Example Reaction:

-

Reducing agent : Sodium borohydride (NaBH₄) in ethanol at 45–50°C .

-

Product : 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol.

General Reaction Scheme:

Structural and Reactivity Comparisons

Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- exhibits distinct reactivity compared to analogous triazole derivatives:

Unique Aspect : The near-perpendicular orientation of the phenyl and triazole rings () sterically hinders certain reactions while promoting π–π stacking in crystallography .

Challenges and Optimization

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- has been studied for its biological activities, particularly its mild inhibitory effects on α-glycosidase enzymes. This property is significant for managing diabetes by potentially slowing carbohydrate absorption. The compound's triazole moiety is known for its role in various therapeutic agents, especially antifungal and antibacterial drugs.

Case Study: Antidiabetic Potential

Research has demonstrated that derivatives of triazole compounds can effectively inhibit α-glycosidase activity. The implications for diabetes management are noteworthy as this inhibition could lead to reduced postprandial blood glucose levels .

Agricultural Applications

The compound has also been investigated for its microbicidal properties. It has shown potential as a fungicide and plant growth regulator. Substituted derivatives of ethanone with triazole rings have been reported to combat phyto-pathogenic microorganisms effectively . This application is crucial in sustainable agriculture practices to enhance crop yield and protect against diseases.

Case Study: Fungicidal Activity

A study highlighted the effectiveness of triazole derivatives in preventing fungal infections in crops. The development of ethanone-based formulations could lead to more efficient agricultural practices by reducing the need for traditional chemical pesticides .

Mecanismo De Acción

The mechanism of action of Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to its antimicrobial effects. The phenyl group enhances its ability to penetrate cell membranes, increasing its efficacy .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone

- 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

- 1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone

Uniqueness

Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Actividad Biológica

Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- is a compound belonging to the class of 1,2,4-triazole derivatives, which have garnered significant interest due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antioxidant, anticancer, and antimicrobial properties.

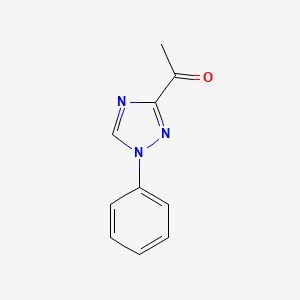

Chemical Structure and Properties

The chemical structure of Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- can be represented as follows:

This compound features a triazole ring that is known to influence lipophilicity, polarity, and hydrogen bonding capacity, which are critical for its pharmacological properties .

Antioxidant Activity

Ethanone derivatives exhibit notable antioxidant properties. Research indicates that compounds with the triazole moiety can effectively scavenge free radicals. For instance, a study highlighted that certain triazole derivatives showed DPPH radical scavenging activity significantly higher than that of ascorbic acid .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 58.2 |

| Ethanone Derivative | 78.67 |

This suggests that Ethanone derivatives may offer protective effects against oxidative stress.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For example, compounds containing the 1,2,4-triazole scaffold have demonstrated cytotoxicity against various cancer cell lines. In one study, derivatives were tested against breast cancer cells and exhibited significant inhibition of cell proliferation .

Case Study: Anticancer Efficacy

- Cell Line : MCF-7 (Breast Cancer)

- IC50 Values : Some derivatives reported IC50 values below 10 µM.

This indicates a promising avenue for developing new anticancer agents based on the triazole structure.

Antimicrobial Activity

Triazole compounds also show considerable antimicrobial activity. A recent investigation into various triazole derivatives revealed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 0.25 µg/mL |

These findings highlight the potential of Ethanone derivatives in treating bacterial infections.

The biological activities of Ethanone derivatives can be attributed to their ability to interact with biological macromolecules. The triazole ring can participate in hydrogen bonding and π-stacking interactions with proteins and nucleic acids, enhancing their pharmacological effects .

Propiedades

IUPAC Name |

1-(1-phenyl-1,2,4-triazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-8(14)10-11-7-13(12-10)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVNDNUPKFVRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN(C=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474053 | |

| Record name | Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61698-27-9 | |

| Record name | Ethanone, 1-(1-phenyl-1H-1,2,4-triazol-3-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.